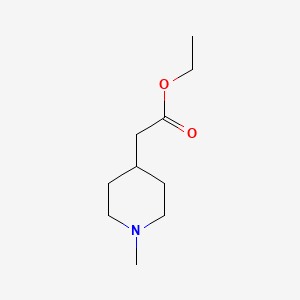

Ethyl 2-(1-methylpiperidin-4-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-(1-methylpiperidin-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-methylpiperidin-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-methylpiperidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFWZYDSNSUYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473734 | |

| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67686-05-9 | |

| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(1-methylpiperidin-4-yl)acetate (CAS Number: 67686-05-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a range of pharmacologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and applications, with a particular focus on its significance in the development of synthetic opioids. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both theoretical insights and practical methodologies.

Introduction

Ethyl 2-(1-methylpiperidin-4-yl)acetate, with the CAS number 67686-05-9, is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to interact with various biological targets. The presence of the N-methyl group and the ethyl acetate side chain at the 4-position makes this compound a versatile building block for introducing specific pharmacophores. Its primary significance lies in its utility as a precursor in the synthesis of potent analgesics, most notably as a key intermediate in the production of synthetic opioids such as remifentanil. Understanding the chemistry and handling of this compound is therefore crucial for chemists working on the development of new therapeutics in this class.

Physicochemical Properties

While specific experimental data for Ethyl 2-(1-methylpiperidin-4-yl)acetate is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~200-220 °C (estimated) |

| Density | ~0.95-1.05 g/cm³ (estimated) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Limited solubility in water. |

Synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate

There are several plausible synthetic routes to obtain Ethyl 2-(1-methylpiperidin-4-yl)acetate. Two common and effective methods are detailed below.

Method 1: N-Methylation of Ethyl 2-(piperidin-4-yl)acetate

This approach involves the methylation of the secondary amine of the piperidine ring. The Eschweiler-Clarke reaction is a highly efficient method for this transformation.[1][2][3][4][5]

Reaction Scheme:

A diagram illustrating the Eschweiler-Clarke reaction for the synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate.

Experimental Protocol:

-

Reaction Setup: To a solution of Ethyl 2-(piperidin-4-yl)acetate (1 equivalent) in a suitable solvent such as water or ethanol, add an excess of aqueous formaldehyde (approximately 2.5-3 equivalents).

-

Addition of Reducing Agent: Slowly add an excess of formic acid (approximately 2.5-3 equivalents) to the reaction mixture. The addition may be exothermic, so cooling might be necessary to maintain a controlled temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Basify the solution with a suitable base, such as sodium hydroxide or potassium carbonate, to a pH of 9-10.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-(1-methylpiperidin-4-yl)acetate.

Causality of Experimental Choices:

-

Excess Reagents: The use of excess formaldehyde and formic acid drives the reaction to completion, ensuring full methylation of the secondary amine.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the formation of the iminium intermediate and the subsequent hydride transfer from formic acid.

-

Basic Work-up: Basification is crucial to neutralize the excess formic acid and to deprotonate the product, rendering it soluble in the organic extraction solvent.

Method 2: Fischer Esterification of 2-(1-methylpiperidin-4-yl)acetic acid

This route involves the esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and reliable method for this purpose.[6][7][8][9][10]

Reaction Scheme:

A diagram illustrating the Fischer Esterification for the synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-(1-methylpiperidin-4-yl)acetic acid (1 equivalent) in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.1-0.2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for several hours (e.g., 6-24 hours). The progress of the reaction can be monitored by TLC or by the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize the acid catalyst by the slow addition of a base like sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by vacuum distillation.

Causality of Experimental Choices:

-

Excess Alcohol: Using a large excess of ethanol serves as both the reactant and the solvent, shifting the equilibrium towards the formation of the ester product according to Le Chatelier's principle.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reflux: Heating is necessary to overcome the activation energy of the reaction and to increase the reaction rate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.80 | Broad d | 2H | Piperidine H₂ₑ, H₆ₑ |

| ~2.25 | Singlet (s) | 3H | N-CH₃ |

| ~2.18 | Doublet (d) | 2H | -CH₂ -COOEt |

| ~1.95 | Triplet of triplets (tt) | 2H | Piperidine H₂ₐ, H₆ₐ |

| ~1.70 | Multiplet (m) | 1H | Piperidine H₄ |

| ~1.55 | Multiplet (m) | 2H | Piperidine H₃ₑ, H₅ₑ |

| ~1.30 | Multiplet (m) | 2H | Piperidine H₃ₐ, H₅ₐ |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | C =O (Ester) |

| ~60.3 | -O-CH₂ -CH₃ |

| ~55.2 | Piperidine C ₂, C ₆ |

| ~46.5 | N-CH₃ |

| ~41.0 | -CH₂ -COOEt |

| ~34.5 | Piperidine C ₄ |

| ~32.0 | Piperidine C ₃, C ₅ |

| ~14.2 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940-2800 | Strong | C-H stretching (alkane) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1180 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 185 would be expected. Common fragmentation patterns would likely involve the loss of the ethyl group (-CH₂CH₃, m/z 156), the ethoxy group (-OCH₂CH₃, m/z 140), and the entire ethyl acetate moiety.

Applications in Drug Development

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), particularly potent synthetic opioids. Its structure allows for the elaboration of more complex molecules that target the μ-opioid receptor.

Intermediate in the Synthesis of Remifentanil

Remifentanil is a potent, short-acting synthetic opioid analgesic. The synthesis of remifentanil often involves intermediates derived from piperidine structures. While multiple synthetic routes exist, the core structure of remifentanil contains a 4-substituted piperidine ring, and intermediates like Ethyl 2-(1-methylpiperidin-4-yl)acetate or its analogs are key starting points for building the final molecule.[11][12]

Simplified workflow illustrating the role of Ethyl 2-(1-methylpiperidin-4-yl)acetate as a key intermediate in the synthesis of Remifentanil.

The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments, or the piperidine ring can be further functionalized to introduce the necessary substituents for opioid receptor binding.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 2-(1-methylpiperidin-4-yl)acetate (CAS 67686-05-9) is not widely available, general safety precautions for piperidine derivatives should be strictly followed.[13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

In case of Contact:

-

Skin: Wash immediately with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of potent synthetic opioids. This guide has provided a detailed overview of its synthesis, predicted analytical characteristics, and its role in drug development. A thorough understanding of its chemistry and safe handling practices is essential for researchers and scientists working in this field. Further research to fully characterize its physicochemical and toxicological properties would be beneficial for its broader application.

References

- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

- Cope, A. C., & Burrows, W. D. (1966). Clarke-Eschweiler Cyclization. Scope and Mechanism. The Journal of Organic Chemistry, 31(9), 3099–3103.

-

Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Eschweiler–Clarke reaction. (2023, October 26). In Wikipedia. [Link]

-

Eschweiler-Clarke Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

Ethyl (1-benzylpiperidin-4-yl)acetate. PubChem. (n.d.). Retrieved from [Link]

-

Synthetic opioids: a review and clinical update. (2022, December 10). Journal of Anesthesia. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. (2025, December 29). Tabari Biomedical Student Research Journal. Retrieved from [Link]

-

N-Methylpiperidine. PubChem. (n.d.). Retrieved from [Link]

- Method for preparing 4-piperidyl piperidine. (2005, February 23). Google Patents.

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. Retrieved from [Link]

-

Ethyl Acetate. NIST WebBook. (n.d.). Retrieved from [Link]

-

Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health. Retrieved from [Link]

-

Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of “Nitazene” 2-Benzylbenzimidazole Synthetic Opioids. (n.d.). ResearchGate. Retrieved from [Link]

-

Piperidine. (2023, December 28). In Wikipedia. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). (n.d.). Cheméo. Retrieved from [Link]

-

Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

-

mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

-

Synthesis and characterization of 1,4-dihydrolutidine from formaldehyde, acetylacetone and plasma albumin. (n.d.). International Research Journal of Pharmacy. Retrieved from [Link]

-

Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ-opiate receptor. (2019, July 13). Semantic Scholar. Retrieved from [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). ResearchGate. Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. athabascau.ca [athabascau.ca]

- 11. Synthetic opioids: a review and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. carlroth.com [carlroth.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. chemos.de [chemos.de]

Technical Guide: Solubility and Stability of Ethyl 2-(1-methylpiperidin-4-yl)acetate

[1]

Executive Summary

Ethyl 2-(1-methylpiperidin-4-yl)acetate (CAS: 67686-05-9) is a functionalized piperidine derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of muscarinic antagonists and antihistamines.[1] Its utility hinges on the dual reactivity of its basic tertiary amine and electrophilic ester moiety .

This guide provides a rigorous technical analysis of its physicochemical behavior. Researchers must recognize that this compound acts as a "solubility switch," exhibiting drastic phase-preference changes based on pH.[1] Furthermore, its stability is kinetically limited by ester hydrolysis and thermodynamically susceptible to N-oxidation, necessitating strict cold-chain and inert-atmosphere handling.[1]

Physicochemical Baseline & Identity[1]

Understanding the molecular architecture is the first step in predicting behavior in solution.

| Property | Data | Source/Context |

| CAS Number | 67686-05-9 | Verified Identifier |

| Formula | C₁₀H₁₉NO₂ | |

| Molecular Weight | 185.26 g/mol | |

| Physical State | Liquid / Low-melting Solid | Ambient conditions |

| pKa (Basic N) | ~10.1 (Predicted) | Based on N-methylpiperidine core |

| LogP (Neutral) | ~1.6 – 1.9 | Moderate Lipophilicity |

| LogD (pH 7.4) | ~ -0.5 to 0.0 | Ionized form dominates |

Structural Insight

The molecule consists of a lipophilic piperidine ring substituted with a polar ester tail. The N-methyl group confers basicity, making the molecule highly sensitive to pH changes.

-

At pH < 8.0: The nitrogen is protonated (

). The molecule is cationic and highly water-soluble. -

At pH > 11.0: The nitrogen is deprotonated. The molecule is neutral and partitions into organic solvents (DCM, Ethyl Acetate).

Solubility Dynamics: The "Amine Switch"

The solubility of Ethyl 2-(1-methylpiperidin-4-yl)acetate is not static; it is a dynamic function of the solvent system's proton availability.[1]

Aqueous Solubility Profile

The compound follows a sigmoidal solubility curve typical of basic drugs.

-

Acidic Media (0.1 N HCl, pH 1.2): High solubility (>50 mg/mL). The formation of the hydrochloride salt drives dissolution.

-

Neutral Media (Water, pH 7.0): Moderate to High solubility. The high pKa (~10.1) ensures the species remains >99.9% ionized (cationic) at neutral pH.

-

Basic Media (0.1 N NaOH, pH 12+): Low aqueous solubility (<1 mg/mL).[2] The neutral free base precipitates or oils out.

Organic Solvent Compatibility

-

Protophilic Solvents (Ethanol, Methanol): Soluble in all ratios.

-

Aprotic Polar (DMSO, DMF): Highly soluble (>100 mg/mL).

-

Non-polar (Hexane, Heptane): Soluble only as the free base . Salt forms will precipitate immediately.

Visualization: The pH-Solubility Switch

The following diagram illustrates the phase transfer logic required for extraction and purification.

Figure 1: The pH-dependent phase preference mechanism.[1] Manipulation of pH allows for selective extraction of the compound from impurities.

Stability & Degradation Mechanisms[4]

Stability is the primary concern for this compound due to two competing degradation pathways: Hydrolysis and Oxidation .

Ester Hydrolysis (The Kinetic Threat)

The ethyl ester linkage is susceptible to hydrolysis, converting the active intermediate into 2-(1-methylpiperidin-4-yl)acetic acid and ethanol.[1]

-

Base-Catalyzed: Rapid. Even mild bases (carbonate) in aqueous solution can trigger saponification over time.

-

Acid-Catalyzed: Slower but significant at elevated temperatures.[1]

-

Autocatalytic: If stored wet, the hydrolysis generates carboxylic acid, lowering the local pH and potentially accelerating further degradation (though less severe than base catalysis).

N-Oxidation (The Thermodynamic Threat)

The tertiary amine is electron-rich and prone to oxidation by atmospheric oxygen or peroxides (often found in unstabilized ethers/THF).[1]

-

Product: N-oxide derivative.[1]

-

Trigger: Exposure to air, light, or peroxide-containing solvents.[1]

Visualization: Degradation Pathways

Figure 2: Primary degradation pathways.[1] Hydrolysis is the dominant risk in aqueous formulations, while oxidation is the risk during dry storage.

Handling & Storage Protocols

To maintain purity >98%, strict adherence to the following protocols is required.

Storage Conditions (Cold Chain)

-

Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage should be at -20°C .[1]

-

Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic and air-sensitive.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.[1]

Handling Precautions

-

Solvent Choice: Avoid using reagent-grade THF or Ethers unless they are freshly distilled or tested negative for peroxides.[1] Peroxides will rapidly oxidize the piperidine nitrogen.

-

Workup: When removing solvents, do not exceed 40°C in the water bath to prevent thermal degradation of the ester.

Experimental Protocols

Protocol A: Determination of Aqueous Solubility (Saturation Shake-Flask Method)

Use this protocol to validate solubility for formulation development.[1]

-

Preparation: Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 10.0.

-

Saturation: Add excess Ethyl 2-(1-methylpiperidin-4-yl)acetate (approx. 50 mg) to 2 mL of each buffer in glass vials.

-

Equilibration: Cap and shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PVDF filter.

-

Quantification: Analyze filtrate via HPLC-UV (210 nm) against a standard curve.

-

Note: At pH 1.2, dilution will be necessary due to high solubility.

-

Protocol B: Forced Degradation Stress Testing

Use this to determine shelf-life and impurity profiles.[1]

| Stress Condition | Procedure | Target Endpoint |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | < 10% degradation |

| Base Hydrolysis | 0.1 N NaOH, Ambient, 1 hour | High Risk: Expect rapid hydrolysis |

| Oxidation | 0.3% H₂O₂ solution, Ambient, 2 hours | N-Oxide formation |

| Thermal | Solid state, 60°C, 7 days | Dimerization/Polymerization check |

References

-

National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 10400444, Ethyl 2-(1-benzylpiperidin-4-yl)acetate (Analog Reference). Retrieved February 2, 2026, from [Link][1]

-

ACD/Labs . (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved February 2, 2026, from [Link][1]

An In-Depth Technical Guide to the Safe Handling and Use of Ethyl 2-(1-methylpiperidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Ethyl 2-(1-methylpiperidin-4-yl)acetate (CAS No: 67686-05-9). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Introduction and Chemical Profile

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery as a key intermediate. Its structure, combining a reactive ester group with a basic N-methylpiperidine core, makes it a versatile synthon for the development of novel therapeutic agents. However, these same structural features necessitate a thorough understanding of its potential hazards to ensure safe handling.

Chemical and Physical Properties

| Property | Value (Estimated) | Rationale/Analog Data Source |

| Molecular Formula | C₁₀H₁₉NO₂ | [Source:[1]]() |

| Molecular Weight | 185.26 g/mol | [Source:[1]]() |

| Appearance | Colorless to pale yellow liquid | Based on analogs like N-methylpiperidine and other piperidine derivatives. |

| Boiling Point | Not definitively known. Likely > 200 °C. | Analog: Ethyl 4-piperidinecarboxylate has a boiling point of 204 °C.[2] |

| Flash Point | Not definitively known. Likely combustible. | Analog: Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate has a flash point of 127.8°C.[3] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [Source:[1]]() |

Hazard Identification and Risk Assessment

The hazard profile of Ethyl 2-(1-methylpiperidin-4-yl)acetate is derived from both available GHS classifications for the compound itself and the known hazards of its core chemical moieties: the N-methylpiperidine ring and the ethyl acetate group.

GHS Hazard Classification

The following GHS hazard statements are associated with Ethyl 2-(1-methylpiperidin-4-yl)acetate[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

A "Warning" signal word is associated with this compound[1].

Deconstruction of Hazards: A Mechanistic Perspective

Understanding the hazards of the parent structures provides insight into the potential risks of the derivative.

-

N-Methylpiperidine Moiety: 1-Methylpiperidine is a flammable, corrosive, and toxic liquid whose vapors can form explosive mixtures with air[4][5]. It is readily absorbed through the skin and respiratory tract and is a known irritant to mucous membranes, skin, and the respiratory system[4]. The basicity of the tertiary amine in the piperidine ring is a primary contributor to its corrosive and irritant properties.

-

Ethyl Acetate Moiety: Ethyl acetate is a highly flammable liquid and vapor[6][7]. It is a known eye irritant and can cause drowsiness or dizziness upon inhalation at high concentrations[4][6][8]. The ester functional group itself is not typically associated with high reactivity under standard laboratory conditions but contributes to the overall flammability of the molecule.

The combined properties of these two components suggest that Ethyl 2-(1-methylpiperidin-4-yl)acetate should be handled as a flammable or combustible liquid that is harmful if ingested and a significant irritant to the skin, eyes, and respiratory system.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of this compound.

Engineering Controls

-

Ventilation: All handling of Ethyl 2-(1-methylpiperidin-4-yl)acetate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] This is critical to minimize the inhalation of any vapors, which may cause respiratory irritation and potential systemic effects[4][8].

-

Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of where the compound is handled.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Ethyl 2-(1-methylpiperidin-4-yl)acetate:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Wear suitable chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling organic amines and esters.[11] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

-

Skin and Body Protection: A laboratory coat must be worn and buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[12]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[10][13]

-

The recommended storage temperature is between 2-8°C.[1]

-

Store separately from strong oxidizing agents, acids, and other incompatible materials.[11][13]

Experimental Workflows and Procedures

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is donned correctly.

-

Dispensing:

-

If the compound is a liquid, use a calibrated pipette or syringe to transfer the desired amount.

-

If it is a solid at storage temperature, allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

-

Perform all transfers within a chemical fume hood.

-

-

Reaction Setup:

-

Add the compound to the reaction vessel slowly and in a controlled manner.

-

If the reaction is exothermic, ensure adequate cooling is in place.

-

-

Post-Handling:

-

Tightly seal the container of Ethyl 2-(1-methylpiperidin-4-yl)acetate and return it to its designated storage location.

-

Decontaminate any surfaces that may have come into contact with the chemical.

-

Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.

-

Spill and Emergency Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[12]

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Ventilate the area and decontaminate the spill surface.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert laboratory management and safety personnel.

-

Prevent the spill from entering drains or waterways.[12]

-

-

Fire:

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

-

Disposal

Dispose of Ethyl 2-(1-methylpiperidin-4-yl)acetate and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[1][7] Do not dispose of it down the drain or in regular trash.

Visualization of Safety Protocols

Hazard Assessment Logic

Caption: Logical flow from chemical structure to hazard identification.

Safe Handling Workflow

Caption: Step-by-step workflow for safe handling of the compound.

References

-

LookChem. Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl acetate. [Link]

-

Wikipedia. 1-Methylpiperidine. [Link]

-

AFG Bioscience LLC. SAFETY DATA SHEET. [Link]

-

Osmium, LLC. Ethyl Acetate. [Link]

-

Bouling Chemical Co., Limited. N-Methylpiperidine | Properties, Uses, Safety & Supplier Guide China. [Link]

-

Bostik, Inc. 8 - SAFETY DATA SHEET. [Link]

-

National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

-

Betawipe. A009 989 63 71 Betawipe 4000. [Link]

-

IDEX Health & Science. Chemical Compatibility. [Link]

Sources

- 1. sydneysolvents.com.au [sydneysolvents.com.au]

- 2. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. mass.gov [mass.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. medline.com [medline.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. osmiumchemicals.com [osmiumchemicals.com]

- 9. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. methyl 2-(1-ethylpiperidin-4-yl)acetate 95% | CAS: 1030421-15-8 | AChemBlock [achemblock.com]

- 11. Ethyl (1-benzylpiperidin-4-yl)acetate | C16H23NO2 | CID 10400444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. meridianbioscience.com [meridianbioscience.com]

- 13. series.publisso.de [series.publisso.de]

- 14. fishersci.fr [fishersci.fr]

Radiolabeling Ethyl 2-(1-methylpiperidin-4-yl)acetate for Positron Emission Tomography (PET) Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive, quantitative assessment of biochemical processes in vivo.[1][2] The development of novel PET radiotracers targeting specific biological pathways is crucial for advancing our understanding of disease pathophysiology and for accelerating drug development. This guide provides a comprehensive technical overview of the radiolabeling of Ethyl 2-(1-methylpiperidin-4-yl)acetate, a molecule of interest for imaging neuroreceptors such as the muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological and psychiatric disorders.[3][4] We will explore two primary radiolabeling strategies utilizing the most common PET radionuclides, Carbon-11 and Fluorine-18, detailing precursor synthesis, automated radiolabeling procedures, purification, and stringent quality control measures. The methodologies described herein are grounded in established radiochemical principles, providing a robust framework for researchers entering this field.

Introduction: The Rationale for a Novel Neuroreceptor PET Tracer

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active compounds. Ethyl 2-(1-methylpiperidin-4-yl)acetate, by its structural analogy to known ligands, presents as a promising candidate for a PET tracer targeting mAChRs. Developing PET tracers for these receptors is of paramount importance for studying neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric conditions such as schizophrenia.[3][5] A successful tracer would enable in vivo quantification of receptor density and occupancy, providing invaluable insights into disease progression and the pharmacodynamics of novel therapeutics.[6]

The choice of radionuclide is a critical first step in tracer development.

-

Carbon-11 (¹¹C): With a short half-life of ~20.4 minutes, ¹¹C allows for the synthesis of tracers that are chemically identical to the parent molecule, a "hot-for-cold" substitution that preserves biological activity.[1][7][8] Its short half-life also permits multiple scans in the same subject on the same day, ideal for receptor occupancy studies.[1]

-

Fluorine-18 (¹⁸F): The longer half-life of ~109.8 minutes facilitates more complex, multi-step syntheses and allows for distribution to satellite imaging centers without an on-site cyclotron.[9][10] It also enables longer imaging protocols to study slower pharmacokinetic processes.

This guide will focus on the most direct and established methods for incorporating these two key radionuclides into the target molecule.

Radiolabeling with Carbon-11: The [¹¹C]N-Methylation Strategy

The presence of a tertiary amine with an N-methyl group makes Ethyl 2-(1-methylpiperidin-4-yl)acetate an ideal candidate for labeling via [¹¹C]methylation. This is one of the most robust and widely used reactions in PET chemistry. The strategy involves synthesizing the N-desmethyl precursor and reacting it with a high-specific-activity ¹¹C-methylating agent.

Precursor Synthesis: Ethyl 2-(piperidin-4-yl)acetate

The synthesis of the N-desmethyl precursor is the foundational non-radioactive chemistry required. A reliable synthetic route is paramount. While numerous pathways exist for such scaffolds, a common approach involves the alkylation of a protected piperidine derivative. The following is a representative, field-proven synthetic scheme.

Experimental Protocol: Synthesis of Ethyl 2-(piperidin-4-yl)acetate

-

Protection: Start with commercially available 4-hydroxypiperidine. Protect the secondary amine using a suitable protecting group, such as Boc (tert-butyloxycarbonyl), to prevent N-alkylation in subsequent steps.

-

Activation: Convert the hydroxyl group of the N-Boc-4-hydroxypiperidine to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.

-

Cyanide Displacement: React the resulting tosylate/mesylate with sodium cyanide in a polar aprotic solvent (e.g., DMSO) to introduce a nitrile group via an Sₙ2 reaction. This forms N-Boc-4-cyanomethylpiperidine.

-

Hydrolysis and Esterification: Hydrolyze the nitrile to a carboxylic acid under acidic or basic conditions. To directly obtain the ethyl ester, perform the reaction in ethanol saturated with HCl gas (Fischer esterification). This step simultaneously hydrolyzes the nitrile and esterifies the resulting carboxylic acid.

-

Deprotection: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, to yield the final precursor, Ethyl 2-(piperidin-4-yl)acetate, typically as a salt.

Production of [¹¹C]Methyl Iodide

The journey of the ¹¹C atom begins in a cyclotron.

-

[¹¹C]CO₂ Production: The ¹⁴N(p,α)¹¹C nuclear reaction, where a nitrogen gas target (often with a small percentage of O₂) is bombarded with protons, produces [¹¹C]CO₂.

-

Gas-Phase Conversion: The [¹¹C]CO₂ is trapped and converted online to [¹¹C]methyl iodide ([¹¹C]CH₃I). This is almost exclusively performed using automated synthesis modules for speed and radiation safety.[8][11] The gas-phase method, which avoids non-carrier-added contaminants, is the gold standard for achieving high specific activity.[12][13]

The process within an automated synthesizer (e.g., Synthra MeI, GE TRACERlab™) typically follows these steps:

-

Trapping: [¹¹C]CO₂ is cryogenically trapped.

-

Reduction: The trapped [¹¹C]CO₂ is released and reduced to [¹¹C]methane ([¹¹C]CH₄) over a heated nickel catalyst in the presence of H₂ gas.[14]

-

Halogenation: The [¹¹C]CH₄ is then reacted with gaseous iodine (I₂) at high temperatures (700-750°C) to form [¹¹C]CH₃I.[13]

-

Trapping & Release: The resulting [¹¹C]CH₃I is trapped on a solid-phase extraction (SPE) cartridge (e.g., Porapak™) and is released into the reaction vessel by heating and flushing with an inert gas.

For substrates that are less reactive, the more potent methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf), can be generated by passing the [¹¹C]CH₃I over a heated column containing silver triflate.[15]

Automated Radiosynthesis of [¹¹C]Ethyl 2-(1-methylpiperidin-4-yl)acetate

With the precursor and the radiolabeling agent ready, the final labeling reaction is performed rapidly in a shielded hot cell.

Experimental Protocol: [¹¹C]N-Methylation

-

Preparation: A solution of the precursor, Ethyl 2-(piperidin-4-yl)acetate (0.5-1.0 mg), and a suitable base (e.g., NaOH, K₂CO₃, or an organic base like tetrabutylammonium hydroxide) in an appropriate solvent (e.g., DMF, DMSO, or acetone; ~300-400 µL) is prepared in a sealed reaction vessel.[16][17]

-

Labeling Reaction: The gaseous [¹¹C]CH₃I is bubbled into the reaction vessel. The vessel is heated (typically 80-120°C) for a short period (2-5 minutes) to drive the reaction to completion.

-

Purification: The reaction mixture is quenched, diluted, and injected onto a semi-preparative HPLC system. A reverse-phase C18 column is typically used with a mobile phase such as an acetonitrile/water or methanol/ammonium formate buffer mixture to separate the radiolabeled product from the unreacted precursor and other impurities.

-

Formulation: The radioactive peak corresponding to the product is collected, and the organic solvent is removed via rotary evaporation or by trapping the product on a C18 Sep-Pak™ cartridge, washing away the HPLC solvents, and eluting the final product with a small volume of USP-grade ethanol. This ethanol solution is then diluted with sterile saline for injection to yield a final formulation with ≤10% ethanol.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Automated workflow for the synthesis of [¹¹C]Ethyl 2-(1-methylpiperidin-4-yl)acetate.

Radiolabeling with Fluorine-18: A Fluoroalkylation Strategy

Direct fluorination of the target molecule is not feasible. Therefore, an indirect or multi-step approach is required. A common and reliable strategy is to prepare a precursor bearing a good leaving group and react it with [¹⁸F]fluoride. We will propose the synthesis of [¹⁸F]Ethyl 2-(1-(2-fluoroethyl)piperidin-4-yl)acetate, an analog of the target compound.

Rationale and Precursor Design

The longer half-life of ¹⁸F is a significant advantage, but it often necessitates a structural modification to the parent compound.[9] The introduction of a fluoroethyl group on the piperidine nitrogen is a common modification that often preserves the pharmacological profile of the parent ligand. The required precursor for this approach is Ethyl 2-(1-(2-tosyloxyethyl)piperidin-4-yl)acetate. This is synthesized by reacting the N-desmethyl precursor (from section 2.1) with 2-bromoethyl tosylate or, more commonly, by a two-step process of reacting it with 2-bromoethanol followed by tosylation of the resulting alcohol.

[¹⁸F]Fluorination and Purification

The radiosynthesis involves a nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

Experimental Protocol: [¹⁸F]Fluoroethylation

-

[¹⁸F]Fluoride Production & Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction using ¹⁸O-enriched water. The aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. It is then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂) and potassium carbonate (K₂CO₃). The water is removed by azeotropic distillation with acetonitrile. This "activated" K[¹⁸F]F-K₂₂₂ complex is a potent nucleophile.

-

Labeling Reaction: A solution of the tosylated precursor (1-2 mg) in a polar aprotic solvent (e.g., anhydrous Acetonitrile or DMSO) is added to the dried [¹⁸F]fluoride complex. The reaction is heated (typically 90-120°C) for 10-15 minutes.

-

Purification and Formulation: The purification and formulation steps are analogous to the ¹¹C-labeling procedure. The crude reaction mixture is diluted and purified by semi-preparative HPLC. The collected fraction is then reformulated using a C18 Sep-Pak™ cartridge to provide a sterile, injectable solution.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Proposed workflow for the synthesis of an ¹⁸F-labeled analog via fluoroethylation.

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for administration.[8] All tests must be completed and meet specifications before the product is released. The short half-life of ¹¹C necessitates highly efficient and rapid QC procedures.[7]

Table 1: Quality Control Specifications for PET Radiopharmaceuticals

| Parameter | Specification | Typical Method | Rationale |

| Identity | Co-elution of the radioactive peak with an authentic, non-radioactive standard. | Analytical Radio-HPLC | Confirms the chemical identity of the radiolabeled compound. |

| Radiochemical Purity | ≥ 95% | Analytical Radio-HPLC | Ensures that the vast majority of the radioactivity is from the desired compound.[18] |

| Chemical Purity | Absence of significant impurities (e.g., unreacted precursor, solvent residues). | Analytical HPLC (UV detector) | Minimizes potential pharmacological effects or toxicity from chemical contaminants.[18] |

| Specific Activity (SA) | As high as practicably achievable (typically > 37 GBq/µmol or 1 Ci/µmol at time of injection). | Calculated from HPLC data (radioactivity vs. mass of standard). | Ensures that the injected mass is low enough to avoid pharmacological effects (a true "tracer" dose). |

| pH | 4.5 - 7.5 | pH meter or pH strip | Ensures the final product is physiologically compatible and avoids patient discomfort or tissue damage. |

| Visual Inspection | Clear, colorless solution, free of particulate matter. | Shielded visual inspection | Basic safety check for precipitates or foreign matter. |

| Sterility | Sterile | Post-release testing via USP methods (e.g., direct inoculation). The process is validated by aseptic filtration through a 0.22 µm filter. | Prevents microbial contamination and infection. |

| Bacterial Endotoxins | < 175 EU/V (or as per pharmacopeia) | Limulus Amebocyte Lysate (LAL) test | Prevents pyrogenic (fever-inducing) reactions from bacterial contaminants. |

The gold standard for assessing identity, radiochemical purity, and chemical purity is High-Performance Liquid Chromatography (HPLC) equipped with both a UV detector and a radioactivity detector.[18] This allows for the simultaneous analysis of both the radioactive and non-radioactive components of the final product.

Conclusion and Future Outlook

This guide has detailed robust and reproducible methods for the radiolabeling of Ethyl 2-(1-methylpiperidin-4-yl)acetate and its fluoroethyl analog with Carbon-11 and Fluorine-18, respectively. The ¹¹C-methylation approach offers the advantage of producing a chemically identical tracer, which is optimal for initial biological evaluation and pharmacokinetic studies. The proposed ¹⁸F-fluoroalkylation strategy, while producing a chemical analog, leverages the logistical benefits of Fluorine-18's longer half-life, making it more suitable for broader preclinical and potential clinical applications.

The successful implementation of these radiolabeling strategies will provide researchers with a valuable tool to investigate the role of the targeted neuroreceptors in health and disease. Subsequent preclinical evaluation, including in vitro autoradiography and in vivo PET imaging in animal models, will be necessary to validate the tracer's specificity, selectivity, and pharmacokinetic profile before it can be considered for human studies.

References

- Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews - ACS Publications.

- Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson.

- Carbon-11 Choline: A Radiopharmaceutical with Expanding Applications. Source not specified.

- Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.

- Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. PMC - NIH.

- Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. PMC - NIH.

- Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications (RSC Publishing).

- Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). MDPI.

- C-11 Radiochemistry in Cancer Imaging Applications. ResearchGate.

- The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Source not specified.

- Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube.

- Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. PMC - NIH.

- Synthra MeI. Source not specified.

- Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide -- a potential radiotracer for D3 receptor imaging with PET. PubMed.

- New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC - NIH.

- Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. MDPI.

- A single-step radiolabeling strategy for PET, SPECT, and therapeutic radionuclides using nanoparticles as a universal chelator. ChemRxiv.

- Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications.

- Automated C-11 Methyl Iodide/Triflate Production: Current State of the Art. ResearchGate.

- New PET Tracer Binds Muscarinic Acetylcholine Receptors. Alzforum.

- Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers.

- (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate.

- Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography. Journal of Medicinal Chemistry - ACS Publications.

- Automated synthesis of radiopharmaceuticals for positron emission tomography: an apparatus for labelling with [11C] methyl iodide (MIASA). PMC - NIH.

- Discovery of two novel, selective agonist radioligands as PET imaging agents for the M1 muscarinic acetylcholine receptor. Journal of Nuclear Medicine.

- Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo[1,2- a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. iris.unina.it.

- Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. ResearchGate.

- PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator. PMC - PubMed Central.

- Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PubMed.

- 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione. ResearchGate.

- Automated C-11 Methyl Iodide/Triflate Production: Current State of the Art. Ingenta Connect.

- Chapter 12: Radiopharmaceutical Chemistry: PET Agents. Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition | PharmacyLibrary.

- Synthesis of [ 11 C]1 via [ 11 C]methyl iodide (A) and [ 11 C]2 via [ 11 C]phosgene (B). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacylibrary.com [pharmacylibrary.com]

- 3. Update on PET Tracer Development for Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzforum.org [alzforum.org]

- 7. researchgate.net [researchgate.net]

- 8. openmedscience.com [openmedscience.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]

- 11. Automated synthesis of radiopharmaceuticals for positron emission tomography: an apparatus for labelling with [11C] methyl iodide (MIASA) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Automated C-11 Methyl Iodide/Triflate Production: Current State o...: Ingenta Connect [ingentaconnect.com]

- 14. synthra.com [synthra.com]

- 15. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide -- a potential radiotracer for D3 receptor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Protocol for N-Methylation of Piperidin-4-yl Acetate Derivatives

Abstract & Strategic Analysis

The N-methylation of piperidin-4-yl acetate presents a classic chemoselectivity challenge in medicinal chemistry. The objective is to convert the secondary amine to a tertiary

While simple alkylation with methyl iodide is chemically intuitive, it often leads to over-alkylation (quaternization) and requires basic conditions that jeopardize the ester moiety. Therefore, Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB) is the recommended "Gold Standard" protocol. This method operates under mild, slightly acidic conditions that preserve the ester while ensuring mono-methylation selectivity.

Method Comparison

| Feature | Method A: Reductive Amination (STAB) | Method B: Direct Alkylation (MeI) |

| Reagents | Formaldehyde (aq), STAB, AcOH | Methyl Iodide, DIPEA/K₂CO₃ |

| Selectivity | High (Stops at Tertiary Amine) | Low (Risk of Quaternization) |

| Ester Stability | Excellent (Mild/Acidic pH) | Moderate/Low (Basic pH risk) |

| Reaction Time | 1–4 Hours | 12–24 Hours |

| Recommendation | Primary Protocol | Contingency Only |

Reaction Mechanism & Pathway[1]

Understanding the mechanism is vital for troubleshooting. The STAB protocol proceeds via an iminium ion intermediate. Unlike Sodium Cyanoborohydride (

Figure 1: Mechanistic pathway of Reductive Amination.[1] The rate-determining step is often the formation of the iminium ion, which is then rapidly reduced by STAB.

Experimental Protocols

Protocol A: Reductive Amination (The Gold Standard)

Recommended for high-value intermediates where ester stability is paramount.

Reagents:

-

Substrate: Piperidin-4-yl acetate derivative (1.0 equiv)

-

Formaldehyde: 37% aqueous solution (1.2 – 1.5 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates imine formation.

Step-by-Step Workflow:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Piperidin-4-yl acetate (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

-

Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free the base.

-

-

Imine Formation: Add Formaldehyde (37% aq) (1.2 equiv). If the reaction is sluggish in test runs, add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 20–30 minutes.

-

Why? This pre-stir allows the hemiaminal/iminium equilibrium to establish before the reducing agent is introduced.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5–10 minutes.

-

Safety: STAB evolves acetic acid and mild hydrogen gas upon reaction with moisture; ensure venting.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of starting amine.

-

-

Quench & Workup (Critical for Ester Preservation):

-

Quench by adding saturated aqueous NaHCO₃ (Sodium Bicarbonate).

-

Caution: Do NOT use strong bases like NaOH, as this will hydrolyze the acetate ester at C4.

-

Stir for 15 minutes until gas evolution ceases.

-

Extract with DCM (3x). Combine organic layers.

-

Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Protocol B: Direct Alkylation (Contingency Method)

Use only if STAB is unavailable. Requires strict stoichiometry control.

Reagents:

-

Substrate: Piperidin-4-yl acetate (1.0 equiv)

-

Alkylating Agent: Methyl Iodide (MeI) (0.95 – 1.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) (1.1 equiv)

-

Solvent: Acetonitrile (ACN) or THF (0°C).

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate and DIPEA in dry ACN at 0°C.

-

Addition: Add Methyl Iodide dropwise. It is critical to use a slight deficit (0.95 equiv) or exactly 1.0 equiv to prevent quaternization.

-

Why? Secondary amines are nucleophilic, but the resulting tertiary amine is also nucleophilic. Excess MeI leads to the quaternary salt.[1]

-

-

Reaction: Stir at 0°C for 1 hour, then slowly warm to RT.

-

Workup: Evaporate solvent. Redissolve in DCM and wash with NaHCO₃.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Ester Hydrolysis (Product is an alcohol) | Workup pH too high (>10) or reaction temperature too high. | Use NaHCO₃ for quench. Keep reaction < 25°C. Avoid NaOH/KOH. |

| Incomplete Reaction | Poor iminium formation. | Add 1.0 eq Acetic Acid during the aldehyde mixing step. Ensure solvent is dry. |

| Quaternization (M+15 mass observed) | Over-alkylation (Method B) or excess aldehyde/reductant time (Method A). | Switch to Method A. STAB is self-limiting for methylation. If using Method B, lower MeI equivalents. |

| Gel/Emulsion during Workup | Boron salts precipitating. | Add a small amount of dilute tartaric acid or Rochelle salt solution during quench (keep pH < 8). |

Safety & Compliance

-

Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[2] Irritant. Generates acetic acid upon hydrolysis. Handle in a fume hood.

-

Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use gloves and work strictly in a fume hood. Destruct excess MeI with aqueous ammonia or thiosulfate.

-

DCE (1,2-Dichloroethane): Toxic and carcinogenic. DCM is a safer alternative if solubility permits.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3][4][5] 11, 1996, pp. 3849–3862.[4][5]

-

Source:

- Context: The seminal paper establishing STAB as the preferred reagent for reductive amination, specifically noting its tolerance for functional groups like esters.

-

-

Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] The Journal of Organic Chemistry, vol. 67, no.[1] 3, 2002, pp. 674–683.[1]

-

Source:

- Context: Discusses the challenges of direct alkylation and methods to improve selectivity, providing context for why Method A is preferred over Method B.

-

-

Common Organic Chemistry.

-

Source:

- Context: Practical overview of the reaction conditions and solvent comp

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for Ethyl 2-(1-methylpiperidin-4-yl)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinically investigated compounds. Its prevalence stems from a combination of favorable physicochemical properties, including good aqueous solubility, metabolic stability, and the ability to serve as a versatile scaffold for three-dimensional diversification. The nitrogen atom within the piperidine ring is typically basic, allowing for salt formation to improve bioavailability and providing a key interaction point with biological targets. Ethyl 2-(1-methylpiperidin-4-yl)acetate, as a functionalized piperidine derivative, represents a valuable building block in medicinal chemistry, offering multiple avenues for molecular elaboration in the pursuit of novel therapeutic agents. This document provides a comprehensive guide to the synthesis, applications, and detailed protocols related to this compound, grounded in established chemical principles and its utility in drug discovery.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of Ethyl 2-(1-methylpiperidin-4-yl)acetate is crucial for its effective application in synthesis and drug design.

| Property | Value (Predicted/Typical) | Significance in Drug Discovery |

| Molecular Formula | C10H19NO2 | Provides the elemental composition. |

| Molecular Weight | 185.27 g/mol | Influences diffusion and transport properties. |

| pKa | ~8.5 - 9.5 | The basicity of the piperidine nitrogen is key for salt formation and target binding. |

| LogP | ~1.5 - 2.5 | Indicates a moderate lipophilicity, often favorable for oral absorption. |

| Hydrogen Bond Donors | 0 | Lack of H-bond donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 3 (N and 2xO) | The nitrogen and oxygen atoms can participate in hydrogen bonding with biological targets. |

| Rotatable Bonds | 4 | Provides conformational flexibility for optimal target engagement. |

Core Applications in Medicinal Chemistry

The structural features of Ethyl 2-(1-methylpiperidin-4-yl)acetate make it a versatile starting material for the synthesis of a diverse range of biologically active molecules. The piperidine core is a well-established pharmacophore in various therapeutic areas[1].

Central Nervous System (CNS) Agents

Piperidine derivatives are frequently employed in the development of drugs targeting the central nervous system. The 1-methylpiperidine moiety can be found in compounds designed to interact with various CNS receptors and transporters. The ethyl acetate group of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides with potential activities as:

-

Cognitive Enhancers: Piperidine compounds have been investigated for their potential in treating cognitive disorders such as Alzheimer's disease[2].

-

Neurotransmitter Modulators: The piperidine scaffold can be elaborated to target specific neurotransmitter systems, including dopaminergic, serotonergic, and cholinergic pathways[1].

Analgesics

The piperidine ring is a core component of many potent analgesics, most notably the fentanyl class of opioids. While Ethyl 2-(1-methylpiperidin-4-yl)acetate is a simpler structure, it serves as a valuable starting point for the synthesis of more complex molecules that may target opioid receptors or other pain-related pathways[1]. The acetic acid side chain allows for the introduction of various functionalities to modulate potency and selectivity.

Receptor Antagonists and Agonists

The versatility of the piperidine scaffold allows for its incorporation into ligands for a wide range of G-protein coupled receptors (GPCRs) and ion channels. By modifying the substituents on the piperidine ring and the acetic acid moiety, it is possible to develop selective antagonists or agonists for targets such as muscarinic receptors, which are implicated in various diseases including neurological and respiratory disorders.

Synthetic Protocols

The synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate can be approached through several established synthetic routes. Below are detailed protocols for its preparation and subsequent derivatization.

Protocol 1: Synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate via N-methylation of Ethyl 2-(piperidin-4-yl)acetate

This protocol describes the synthesis starting from the commercially available Ethyl 2-(piperidin-4-yl)acetate hydrochloride.

Workflow Diagram:

A two-step synthesis of the target compound.

Materials and Reagents:

-

Ethyl 2-(piperidin-4-yl)acetate hydrochloride

-

Sodium carbonate (Na2CO3)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Free-basing of Ethyl 2-(piperidin-4-yl)acetate:

-

Dissolve Ethyl 2-(piperidin-4-yl)acetate hydrochloride (1.0 eq) in deionized water.

-

Slowly add a saturated solution of sodium carbonate until the pH of the solution is >10.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of Ethyl 2-(piperidin-4-yl)acetate as an oil.

-

-

N-Methylation (Eschweiler-Clarke Reaction):

-

To the crude Ethyl 2-(piperidin-4-yl)acetate (1.0 eq), add formic acid (2.5 eq).

-

Slowly add formaldehyde (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 2-(1-methylpiperidin-4-yl)acetate.

-

Protocol 2: Derivatization to a Novel Amide

This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling.

Workflow Diagram:

Derivatization of the title compound to a novel amide.

Materials and Reagents:

-

Ethyl 2-(1-methylpiperidin-4-yl)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

A primary or secondary amine of choice

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Saponification to the Carboxylic Acid:

-

Dissolve Ethyl 2-(1-methylpiperidin-4-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 eq) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidify the remaining aqueous solution to pH ~5-6 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(1-methylpiperidin-4-yl)acetic acid.

-

-

Amide Coupling:

-

Dissolve 2-(1-methylpiperidin-4-yl)acetic acid (1.0 eq) in DMF.

-

Add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.

-

Conclusion

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its ester functionality provide a gateway to a wide range of novel piperidine-containing compounds. The established importance of the piperidine scaffold in CNS-active agents, analgesics, and other therapeutic areas underscores the potential of this compound as a key intermediate in drug discovery programs. The protocols provided herein offer a solid foundation for the synthesis and derivatization of this promising chemical entity.

References

- BenchChem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Retrieved from a relevant chemical supplier website.

-

UChicago Knowledge. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.

- Google Patents. (1991). Piperidine compounds and their preparation and use (U.S. Patent No. 5,043,345A).

Sources

Application Note: Strategic Derivatization of Ethyl 2-(1-methylpiperidin-4-yl)acetate for Biological Screening Library Generation

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and ability to engage a wide range of biological targets.[1][2] This application note provides a detailed, experience-driven guide for the strategic derivatization of Ethyl 2-(1-methylpiperidin-4-yl)acetate. We present a robust, two-step synthetic workflow centered on ester hydrolysis followed by parallel amide bond formation. This guide explains the causal logic behind protocol choices, offers detailed, step-by-step methodologies for synthesis and purification, and outlines the subsequent workflow for high-throughput biological screening. The objective is to empower researchers, scientists, and drug development professionals to efficiently generate diverse chemical libraries from this versatile starting material, enabling the exploration of structure-activity relationships (SAR) and the discovery of novel bioactive compounds.

Introduction: The Rationale for Derivatization

Ethyl 2-(1-methylpiperidin-4-yl)acetate is an attractive starting point for library synthesis. It contains two key features: a stable tertiary amine within the piperidine ring, which influences solubility and potential receptor interactions, and a reactive ethyl ester that serves as a versatile chemical handle for diversification.

The core objective of derivatizing this scaffold is to systematically explore the chemical space around the piperidine core. By creating a library of analogs with varied substituents, we can probe their interactions with a biological target, leading to the identification of "hits" and the development of initial SAR. The strategy detailed herein is designed for efficiency, reliability, and adaptability to high-throughput parallel synthesis formats.

Strategic Overview: A Two-Step Approach to Library Synthesis

While direct conversion of the ethyl ester to an amide is possible, it often requires harsh conditions. A more reliable and versatile strategy involves a two-step sequence:

-

Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(1-methylpiperidin-4-yl)acetic acid. This creates a key intermediate that is stable and readily activated for the subsequent step.

-

Amide Coupling: Activation of the carboxylic acid and reaction with a diverse panel of primary and secondary amines to generate the final amide library. This approach leverages the vast commercial availability of amine building blocks and the efficiency of modern peptide coupling reagents.[3]

Diagram 1: Overall workflow from starting material to biological hits.

Experimental Protocols & Methodologies

Protocol 1: Saponification of Ethyl 2-(1-methylpiperidin-4-yl)acetate

This protocol details the conversion of the starting ester to its carboxylic acid form, a crucial intermediate for the subsequent coupling reactions.

Causality: Saponification is a base-catalyzed hydrolysis. We use lithium hydroxide (LiOH) as it is less prone to causing side reactions compared to NaOH or KOH and the resulting lithium carboxylate salt often has good solubility properties. A co-solvent system (THF/Water) is employed to ensure the organic starting material is fully solubilized in the aqueous reaction medium. Acidification is required in the work-up to protonate the carboxylate salt, rendering the final product extractable into an organic solvent.

Materials:

-

Ethyl 2-(1-methylpiperidin-4-yl)acetate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Hydrochloric Acid (1 M HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve Ethyl 2-(1-methylpiperidin-4-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 v/v ratio).

-

Base Addition: Add LiOH·H₂O (1.5 - 2.0 eq) to the solution. The excess base ensures the reaction goes to completion.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-